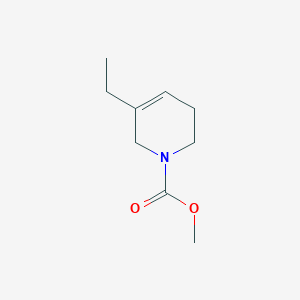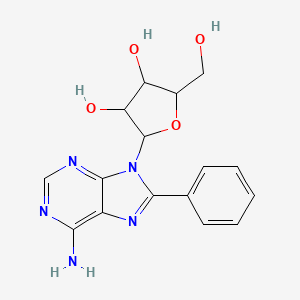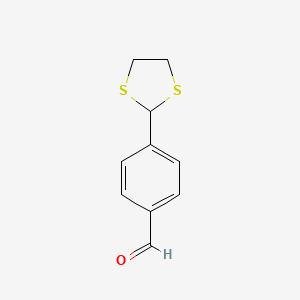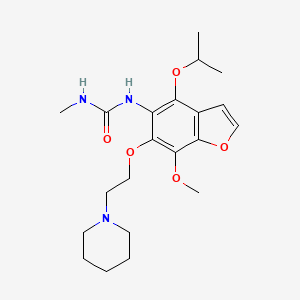
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a nitrobenzamide group, a cyclopentyl ring, and a thioxomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitrobenzamide derivatives and cyclopentyl-containing molecules. Examples are:
- N-Methyl-N-(2-((((4-methoxyphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide
- N-Methyl-N-(2-((((4-chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide
Uniqueness
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77051-88-8 |
|---|---|
Formule moléculaire |
C21H24N4O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-methyl-N-[2-[(4-methylphenyl)carbamothioylamino]cyclopentyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H24N4O3S/c1-14-6-10-16(11-7-14)22-21(29)23-18-4-3-5-19(18)24(2)20(26)15-8-12-17(13-9-15)25(27)28/h6-13,18-19H,3-5H2,1-2H3,(H2,22,23,29) |
Clé InChI |
RGZVJWRAFZQSDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NC2CCCC2N(C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


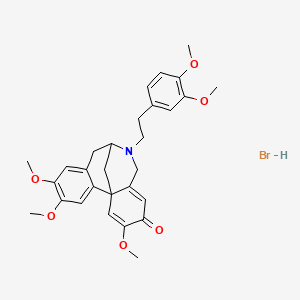
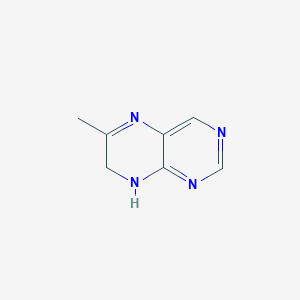



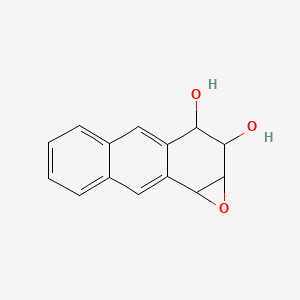
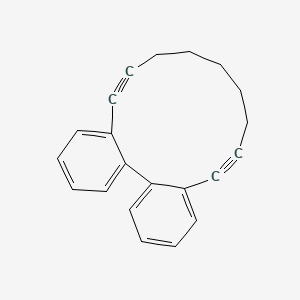
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
